REACTION_CXSMILES
|
[C:1]1(C)[C:2]([SH:7])=[CH:3][CH:4]=[CH:5][CH:6]=1.[OH-].[K+].[CH2:11]([O:13][CH:14]([O:17][CH2:18][CH3:19])[CH2:15]Br)[CH3:12].[CH2:20](OCC)C>C(O)C>[CH2:11]([O:13][CH:14]([O:17][CH2:18][CH3:19])[CH2:15][S:7][C:2]1[CH:1]=[CH:6][CH:5]=[C:4]([CH3:20])[CH:3]=1)[CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
12.42 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
33.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CBr)OCC
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S)C
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture thus obtained
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
the organic layer is separated
|
Type
|
WASH
|
Details
|
The organic layer is washed with saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled under reduced pressure (113-125° C./2.5 mm Hg)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CSC1=CC(=CC=C1)C)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |